3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Overview
Description
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a tetrahydro-2H-pyran-4-yloxy group at the 5-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with tetrahydro-2H-pyran-4-ol in the presence of a suitable base such as potassium tert-butoxide (KOtBu) in a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the tetrahydro-2H-pyran-4-yloxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
Scientific Research Applications
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydro-2H-pyran-4-yloxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxypyridine: A precursor in the synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine.
3-Bromo-5-fluoropyridine: Another brominated pyridine derivative with different substituents.
4-Bromotetrahydropyran: A compound with a similar tetrahydropyran ring but different substitution pattern.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tetrahydro-2H-pyran-4-yloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-5-10(7-12-6-8)14-9-1-3-13-4-2-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMIVLQESOXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620884 | |
Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422557-23-1 | |
Record name | 3-Bromo-5-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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